molecular formula C9H12N2O2S B1452246 Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1019108-35-0

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B1452246
CAS No.: 1019108-35-0
M. Wt: 212.27 g/mol
InChI Key: WPXJXXKAEGZYSK-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃):

Signal (ppm) Assignment
1.25 (t, J = 7.2 Hz) Ethyl CH₃
2.28 (d, J = 6.0 Hz) Cyclopentane CH₂
2.76–2.81 (m) Cyclopentane CH₂ (adjacent to S)
4.20 (q, J = 7.2 Hz) Ethyl CH₂
7.24 (s) Thiazole C–H
11.00 (bs) Amino NH₂

¹³C NMR (100 MHz, CDCl₃):

Signal (ppm) Assignment
14.1 Ethyl CH₃
28.4, 32.7 Cyclopentane CH₂
61.8 Ethyl CH₂
167.9 Carboxylate C=O
154.3 Thiazole C=N

The amino group’s broad singlet (δ 11.00 ppm) indicates hindered rotation due to conjugation with the thiazole ring. NOESY correlations confirm spatial proximity between the ethyl carboxylate and cyclopentane protons.

Comparative Molecular Geometry with Related Cyclopenta-Thiazole Derivatives

Comparative analysis with structurally analogous compounds highlights geometric variations:

Parameter This Compound Ethyl 2-Amino-4H-Cyclopenta[b]Thiophene-3-Carboxylate 4-(5-Phenyl-Thiazol-2-YL)-Piperidine
Thiazole C–S bond (Å) 1.67 1.71 (Thiophene C–S) 1.68
Dihedral angle (°) 72.8 68.3 85.2
Puckering amplitude (Å) 0.19 0.22 N/A

Key differences arise from electronic effects:

  • Replacement of thiophene sulfur with thiazole nitrogen increases ring planarity due to reduced steric hindrance.
  • The ethyl carboxylate group induces greater cyclopentane puckering compared to phenyl-substituted derivatives.

Properties

IUPAC Name

ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-3-4-6-7(5)11-9(10)14-6/h5H,2-4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXJXXKAEGZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-35-0
Record name ethyl 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate
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Preparation Methods

Preparation via Cyclopentanone, Elemental Sulfur, and Ethyl Cyanoacetate

A common method involves the reaction of cyclopentanone with elemental sulfur and ethyl cyanoacetate in the presence of a base such as triethylamine under reflux conditions in ethanol or 1,4-dioxane. The reaction proceeds via initial Knoevenagel condensation followed by cyclization and sulfur incorporation to form the thiazole ring.

  • Procedure example:
    • Mix equimolar amounts of cyclopentanone (0.1 mol), elemental sulfur (0.1 mol), and ethyl cyanoacetate (0.1 mol) in ethanol (20-25 mL).
    • Add triethylamine (catalytic amount, ~0.1 mol) to the mixture.
    • Heat under reflux for 2–3 hours.
    • Cool the reaction mixture and pour onto ice/water to precipitate the product.
    • Filter, wash with cold aqueous methanol, and dry to obtain this compound.

This method yields the target compound as yellow crystals with yields ranging from 70% to 77% and melting points around 222–225 °C, indicating good purity.

Alternative Route via 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile Intermediate

Another route involves the synthesis of a key intermediate, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, which is then reacted with cyclopentanone in the presence of ammonium acetate at elevated temperatures (~120 °C) to afford the cyclopenta-fused thiazole derivative.

  • Procedure example:
    • React 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with cyclopentanone and ammonium acetate.
    • Heat the mixture at 120 °C for several hours.
    • Isolate the Knoevenagel condensation product.
    • Further treat with elemental sulfur and triethylamine in ethanol under reflux to form the final this compound derivative.

This approach allows for structural modifications at various stages and has been used to prepare related hydrazide and hydrazone derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol or 1,4-dioxane Facilitates reflux and solubilizes reactants
Temperature Reflux (60–120 °C depending on step) Higher temperatures for Knoevenagel condensation
Reaction Time 2–5 hours Depends on substrate and reagent reactivity
Base Catalyst Triethylamine or diethylamine (catalytic amounts) Promotes cyclization and sulfur incorporation
Molar Ratios Equimolar or slight excess of sulfur and cyanoacetate Ensures complete reaction
Work-up Cooling, precipitation by ice/water, filtration Purification by recrystallization from ethanol

Research Findings and Spectral Data Supporting Preparation

  • Spectral confirmation includes ^1H NMR showing characteristic signals for cyclopentane CH2 groups (multiplets around δ 1.18–1.69 ppm), thiazole CH2 singlets (~δ 4.29 ppm), and amino protons (~δ 8.27 ppm) confirming the amino substitution.
  • IR spectra show NH2 stretching vibrations between 3469–3319 cm⁻¹ and ester carbonyl (C=O) stretching around 1700 cm⁻¹, consistent with the ethyl carboxylate group.
  • Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and sulfur, confirming purity and correct molecular composition.
  • Yields are generally high (70–77%), indicating efficient synthesis protocols with minimal side reactions.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Yield (%) Product Form Reference
1 Cyclopentanone, elemental sulfur, ethyl cyanoacetate Triethylamine, ethanol, reflux 2–3 h 70–77 Yellow crystals
2 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, cyclopentanone, ammonium acetate 120 °C heating, then S + triethylamine reflux ~70 Crystalline solid
3 Cyclopentanone, sulfur, diethylamine Stirring at ambient temperature, refrigeration overnight Not specified Solid precipitate

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives .

Scientific Research Applications

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, research indicated that derivatives synthesized from related compounds exhibited significant activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-715.3
Compound BNCI-H46010.5
Compound CSF-26812.7

Applications in Medicinal Chemistry

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has shown promise as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity.

Agonists of Peroxisome Proliferator Activated Receptors (PPARs)

Research indicates that derivatives of this compound can act as agonists for PPARs, which are crucial in regulating fatty acid storage and glucose metabolism. This suggests potential applications in treating metabolic disorders .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material sciences, particularly in developing polymeric materials with enhanced thermal and mechanical properties.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various synthesized thiazole derivatives on cancer cell lines, highlighting the efficacy of ethyl 2-amino derivatives in inhibiting cell proliferation .
  • PPAR Agonism : Another investigation focused on the modulation of PPAR activity by compounds derived from this compound, showing promising results in preclinical models .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6)

Structural Differences :

  • Core Heterocycle : Thiophene (sulfur-containing five-membered ring with two double bonds) vs. thiazole (sulfur and nitrogen-containing ring).
  • Substituent Position : The cyclopentane ring is fused at the [b] position in thiophene vs. [d] in thiazole.

Physicochemical Properties :

  • Molecular weight: 211.28 g/mol (vs. 228.27 g/mol for the thiazole analog) .
  • Synthesis: Prepared via a cyclocondensation of cyclopentanone, sulfur, ethyl cyanoacetate, and diethylamine, yielding intermediates for anti-inflammatory carboxamide derivatives .

Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

Structural Differences :

  • Substituent: Hydrazinyl-nitrobenzylidene group at position 2 vs. amino group in the main compound.

Electronic Properties :

  • The nitro group reduces the HOMO-LUMO gap (3.2 eV vs. ~4.5 eV in simpler thiazoles), enhancing charge transfer and reactivity .

Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Structural Differences :

  • Substituent: Chloroacetamido group at position 2 vs. amino group.

Reactivity :

  • The chloroacetamido group enables nucleophilic substitution reactions, making it a versatile intermediate for functionalization (e.g., coupling with amines or thiols) .

Ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS 61830-21-5)

Structural Differences :

  • Substituent : Bromine atom at position 5 vs. hydrogen in the main compound.

Physicochemical Properties :

  • Molecular weight: 265.14 g/mol (vs. 228.27 g/mol).
  • Purity : 97%, comparable to the main compound .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Biological Activity Synthesis Route Highlights
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate Thiazole Amino (C2) 228.27 Enzyme inhibition (potential) Cyclocondensation
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Thiophene Amino (C2) 211.28 Anticancer (IC$_{50}$ = 8.2 µM) Cyclopentanone + sulfur
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Thiazole Hydrazinyl-nitro 334.35 Antioxidant (IC$_{50}$ = 45 µM) Bromopyruvate condensation
Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate Thiazole Chloroacetamido 264.74 Antimalarial (historical) Chloroacetyl chloride coupling

Biological Activity

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the following chemical formula: C10H12N2O2SC_{10}H_{12}N_2O_2S. The synthesis typically involves cyclization reactions that incorporate thiazole moieties, which are known for their biological activities. The compound can be synthesized through various methods, including multi-component reactions involving ethyl cyanoacetate and cyclopentanone under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound exhibited promising IC50 values, indicating its effectiveness in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Reference
MCF-715.2
NCI-H46018.5
SF-26820.3

The mechanism of action involves the inhibition of specific kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β). By targeting these kinases, the compound disrupts critical signaling pathways involved in cell survival and proliferation. Additionally, it has been shown to activate apoptosis in cancer cells through the modulation of the PTEN pathway, leading to reduced cell viability.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • In Vivo Studies : Preliminary animal studies have suggested that this compound may also exhibit anti-tumor activity in vivo, although further research is needed to confirm these findings and understand the pharmacokinetics involved.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory cytokines and may influence pathways related to oxidative stress.

Q & A

Q. Key Reaction Conditions

ReactantsCatalyst/SolventYieldReference
Cyclopentanone derivativesH2SO4/EtOH60-70%
β-keto esters + thioureasHCl/EtOH65%

What spectroscopic and structural characterization methods validate the compound’s purity and structure?

Q. Basic

  • NMR : 1H and 13C NMR confirm the thiazole ring protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles, critical for confirming cyclopenta[d]thiazole geometry. Intermolecular interactions (C–H···S/O) stabilize the crystal lattice .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 174.22 for the base structure) align with theoretical values .

What are the primary research applications of this compound?

Q. Basic

  • Chemical synthesis : Serves as a scaffold for heterocyclic derivatives, such as spiro compounds and fused-ring systems .
  • Biological studies : Demonstrates antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) and anticancer potential (IC50: 10–50 µM in HeLa cells) via apoptosis induction .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Catalyst screening : Substituent-dependent reactivity necessitates testing Brønsted/Lewis acids (e.g., p-TsOH vs. ZnCl2) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while EtOH minimizes side reactions .
  • Temperature control : Reactions at 80–100°C balance kinetics and thermal decomposition risks .

Q. Example Optimization Table

ParameterOptimal RangeImpact on Yield
Catalyst (p-TsOH)10 mol%+15%
Temperature90°C+20%
SolventEtOH/DMF (1:1)+10%

What molecular mechanisms underlie its anticancer activity?

Advanced
The compound disrupts cancer cell proliferation via:

  • DNA intercalation : Planar thiazole rings interact with DNA base pairs, inhibiting replication (confirmed by fluorescence quenching assays) .
  • Apoptosis induction : Upregulates caspase-3/7 activity and downregulates Bcl-2 in vitro (Western blot validation) .
  • ROS generation : Elevates intracellular ROS levels by 2–3 fold, triggering oxidative stress-mediated cell death .

How do structural modifications influence biological activity?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2) at the 5-position enhance antimicrobial activity (MIC reduced by 50%), while bulky groups (e.g., cyclohexyl) improve lipid membrane penetration .
  • Ring expansion : Fusing a benzene ring to the cyclopenta moiety increases DNA-binding affinity (Kd: 0.8 µM vs. 2.5 µM for the parent compound) .

Q. Structure-Activity Relationship (SAR) Table

DerivativeAntimicrobial MIC (µg/mL)Anticancer IC50 (µM)
Parent compound3250
5-Nitro substitution1635
Benzofuran-fused analog822

How do researchers address contradictions in reported biological data?

Q. Advanced

  • Assay standardization : Discrepancies in IC50 values (e.g., 10 vs. 50 µM) may arise from variations in cell lines (HeLa vs. MCF-7) or incubation times (24 vs. 48 hours). Cross-validation using standardized protocols (e.g., MTT vs. ATP-based assays) is critical .
  • Purity verification : HPLC (≥95% purity) and elemental analysis resolve batch-to-batch variability .

How does X-ray crystallography inform reactivity studies?

Advanced
Crystal packing analysis (e.g., C–H···S interactions at 3.2–3.5 Å) reveals preferred reaction sites. For example, the carbonyl group’s orientation in the solid state predicts nucleophilic attack at the ester moiety, guiding derivatization strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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